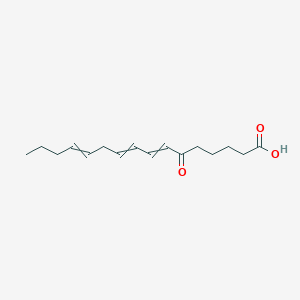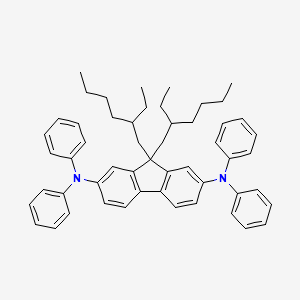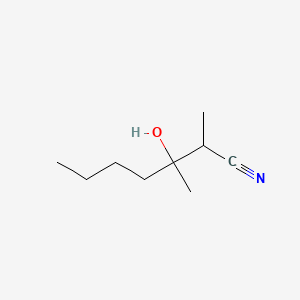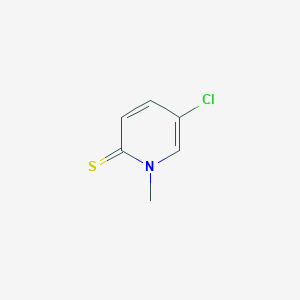![molecular formula C23H18N2O7 B14202055 1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) CAS No. 834880-15-8](/img/structure/B14202055.png)
1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a phenylene core with prop-2-yn-1-yloxy and nitrobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) typically involves multiple steps. One common route includes the alkylation of 4-nitrophenol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)nitrobenzene. This intermediate is then reacted with 1,3-bis(bromomethyl)benzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the prop-2-yn-1-yloxy groups can undergo nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Eigenschaften
CAS-Nummer |
834880-15-8 |
|---|---|
Molekularformel |
C23H18N2O7 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C23H18N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h1,3-12,14H,13,15-16H2 |
InChI-Schlüssel |
CEPMQXHCXSHAMK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
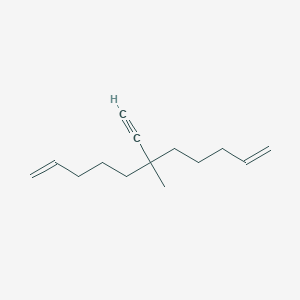
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
